1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
Brand Name: Vulcanchem
CAS No.: 1595826-04-2
VCID: VC2745932
InChI: InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3
SMILES: COC1=C(C=C(C=C1)C(=O)C#C)F
Molecular Formula: C10H7FO2
Molecular Weight: 178.16 g/mol

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

CAS No.: 1595826-04-2

Cat. No.: VC2745932

Molecular Formula: C10H7FO2

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one - 1595826-04-2

Specification

CAS No. 1595826-04-2
Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
IUPAC Name 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one
Standard InChI InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3
Standard InChI Key SXCMDOVKRUOWOA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)C#C)F
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C#C)F

Introduction

Chemical Identity and Structure

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one belongs to the class of α,β-alkynyl ketones, featuring a carbonyl group adjacent to a carbon-carbon triple bond. The compound contains a 3-fluoro-4-methoxyphenyl substituent at the carbonyl position, creating a unique electronic environment that influences its reactivity and potential applications.

Structural Properties

The compound consists of three primary structural components:

  • A terminal alkyne (prop-2-yn) moiety

  • A carbonyl group

  • A 3-fluoro-4-methoxyphenyl aromatic ring

The molecular formula is C₁₀H₇FO₂, with a calculated molecular weight of approximately 178.16 g/mol. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring creates an interesting electronic distribution that affects the compound's chemical behavior.

Physical and Chemical Properties

Physical Properties

While specific data for 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is limited in the literature, its properties can be estimated based on similar compounds. The physical properties of related compounds with the 3-fluoro-4-methoxyphenyl moiety suggest that this compound likely appears as a pale yellow to colorless solid at room temperature.

Spectroscopic Properties

Based on information about similar compounds, the spectroscopic characteristics of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be extrapolated as follows:

Spectroscopic MethodExpected Features
IR SpectroscopyTerminal alkyne C-H stretch (~3300 cm⁻¹)
C≡C stretch (~2100 cm⁻¹)
C=O stretch (~1650-1670 cm⁻¹)
C-F stretch (~1250 cm⁻¹)
C-O-C stretch (~1100-1200 cm⁻¹)
¹H NMRTerminal alkyne proton (~3.2-3.4 ppm)
Methoxy protons (~3.9 ppm)
Aromatic protons (~7.0-8.0 ppm)
¹³C NMRCarbonyl carbon (~177-180 ppm)
Alkyne carbons (~80-95 ppm)
Fluorine-coupled aromatic carbons (showing splitting)
Methoxy carbon (~56 ppm)

Synthesis Methods

Reaction ParameterOptimal Condition
CatalystPdCl₂(PPh₃)₂ (1-5 mol%) or Pd pincer complex
CO Pressure2 bar
BaseK₂CO₃
SolventPropylene carbonate or toluene
Temperature100-120°C
Time5-8 hours

The synthesis would likely proceed with high selectivity (>90%) and good yields (70-90%) under optimized conditions .

Alternative Synthetic Approach

An alternative synthesis could involve the treatment of 3-fluoro-4-methoxybenzonitrile with ethynylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone. This two-step procedure is analogous to the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-1-one from 3-fluoro-4-methoxybenzonitrile and ethylmagnesium bromide described in the literature .

Chemical Reactivity

The reactivity of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be predicted based on its functional groups:

Alkyne Functionality

The terminal alkyne moiety can participate in various reactions:

  • Click chemistry (azide-alkyne cycloadditions)

  • Metal-catalyzed coupling reactions

  • Hydrogenation to alkenes or alkanes

  • Nucleophilic additions

Carbonyl Group Reactivity

The ketone functionality adjacent to the alkyne creates an activated system that can undergo:

  • Nucleophilic additions

  • Aldol-type reactions

  • Reduction to alcohols

  • Formation of hydrazones, oximes, or other derivatives

Effect of the 3-Fluoro-4-methoxyphenyl Group

The presence of both fluoro and methoxy substituents on the aromatic ring affects the electronic properties of the compound:

  • The methoxy group provides electron density through resonance

  • The fluoro substituent withdraws electron density inductively

  • The combination creates a unique electronic environment that influences regioselectivity in addition reactions

Related Compounds

Structural Analogs

Several related compounds appear in the literature that provide insight into the properties and applications of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one:

3-Fluoro-4-methoxyphenyl Derivatives

The 3-fluoro-4-methoxyphenyl moiety appears in various biologically active compounds, including:

  • 1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative)

  • 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol

  • 3′-Fluoro-4′-methoxyacetophenone (CAS: 455-91-4)

Ynone Derivatives

Related ynones with different aromatic substituents have been synthesized and characterized, including:

  • 1,3-diphenylprop-2-yn-1-one

  • 1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one

  • 3-(4-fluorophenyl)-1-phenylprop-2-yn-1-one

Table 1: Comparison of Related Ynone Derivatives

CompoundAromatic SubstituentYield (%)Reference
1,3-diphenylprop-2-yn-1-onePhenyl53
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one4-Methoxyphenyl95
1-(3,4-difluorophenyl)-3-phenylprop-2-yn-1-one3,4-Difluorophenyl78

Analytical Methods

Chromatographic Analysis

For purification and analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, column chromatography using silica gel and a mixture of hexane/ethyl acetate (typically in ratios of 10:1 to 5:1) would be appropriate, similar to methods used for related ynones .

Spectroscopic Identification

Definitive identification would rely on a combination of techniques:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F)

  • IR spectroscopy

  • Mass spectrometry (expecting a molecular ion peak at m/z 178)

  • Elemental analysis

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